2,4-Diethyl-6-methyl-1,3,5-trioxane

Description

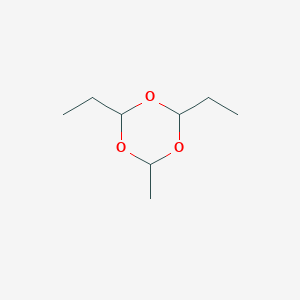

Structure

3D Structure

Properties

IUPAC Name |

2,4-diethyl-6-methyl-1,3,5-trioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-4-7-9-6(3)10-8(5-2)11-7/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBSXEDRNYINCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1OC(OC(O1)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338242 | |

| Record name | 2,4-Diethyl-6-methyl-1,3,5-trioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117888-04-7 | |

| Record name | 2,4-Diethyl-6-methyl-1,3,5-trioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diethyl-6-methyl-1,3,5-trioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Diethyl-6-methyl-1,3,5-trioxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2,4-Diethyl-6-methyl-1,3,5-trioxane. As a substituted 1,3,5-trioxane, its characteristics are crucial for its potential applications in various scientific and industrial fields. This document delves into its structure, synthesis, physical and chemical properties, spectral analysis, and safety considerations. Drawing upon data from analogous compounds such as paraldehyde and metaldehyde, this guide offers insights into its expected behavior and handling protocols, providing a foundational resource for professionals in research and development.

Introduction and Nomenclature

This compound is a cyclic acetal with a six-membered ring consisting of three carbon atoms and three oxygen atoms in alternating positions. The ring is substituted with two ethyl groups and one methyl group at the carbon atoms.

-

IUPAC Name: this compound[1]

-

CAS Number: 117888-04-7[1]

-

Molecular Formula: C₈H₁₆O₃[1]

-

Molecular Weight: 160.21 g/mol [1]

-

Synonyms: 2,4-Diethyl-6-methyl-s-trioxane[1]

The structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound, while not extensively detailed in the literature for this specific molecule, can be inferred from the well-established synthesis of other 1,3,5-trioxanes. These compounds are typically formed by the acid-catalyzed cyclic trimerization of aldehydes.[2][3] For this compound, a mixed trimerization of acetaldehyde and propionaldehyde would be the logical synthetic route.[4]

Proposed Synthetic Protocol

This protocol is based on the general method for preparing 1,3,5-trioxanes.

Materials:

-

Acetaldehyde

-

Propionaldehyde

-

Anhydrous strong acid catalyst (e.g., sulfuric acid, phosphomolybdic acid)[3]

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Neutralizing agent (e.g., sodium bicarbonate solution)

Procedure:

-

Cool a mixture of acetaldehyde and propionaldehyde (in a 1:2 molar ratio) in an anhydrous solvent to 0°C in an ice bath.

-

Slowly add a catalytic amount of a strong acid with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10°C.

-

After the addition is complete, continue stirring at 0°C for 2-3 hours.

-

Quench the reaction by adding a cold, saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by fractional distillation under reduced pressure.

Caption: Proposed workflow for the synthesis of this compound.

Physical and Chemical Properties

Direct experimental data for this compound is limited. However, its properties can be estimated based on its structure and by comparison with its analogs, paraldehyde (the trimer of acetaldehyde) and the trimer of propionaldehyde.

| Property | Value / Description | Source / Analogy |

| Appearance | Colorless liquid with a characteristic odor. | Analogy with paraldehyde[5][6] |

| Boiling Point | Estimated to be in the range of 140-160°C. | Interpolation between paraldehyde (124°C)[5] and tripropyl-trioxane (~105°C/21.32 mbar)[7] |

| Melting Point | Expected to be below 0°C. | Paraldehyde has a melting point of 12°C[5]; increased alkyl substitution generally lowers the melting point in this class. |

| Solubility | Sparingly soluble in water; miscible with most organic solvents. | Analogy with paraldehyde[2][5] |

| Density | Approximately 0.95-1.0 g/mL. | Paraldehyde has a density of ~0.994 g/mL[5]. |

| Stability | Stable under neutral conditions. Decomposes in the presence of strong acids.[8] Slowly oxidizes in air.[2] | General property of 1,3,5-trioxanes. |

| Reactivity | Depolymerizes to acetaldehyde and propionaldehyde upon heating with an acid catalyst.[2] | Characteristic reaction of 1,3,5-trioxanes. |

Spectral Analysis

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl and ethyl groups, as well as the methine protons on the trioxane ring.[9]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the methyl and ethyl substituents and the carbons of the trioxane ring.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of alkyl groups and the breakdown of the trioxane ring.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong C-O stretching bands characteristic of the acetal linkages in the trioxane ring, typically in the 1100-1200 cm⁻¹ region.[1]

Safety and Handling

Based on the GHS classification, this compound is a flammable liquid and vapor.[1] Its analogs, such as paraldehyde, are also flammable.[10]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor[1]

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[11]

-

P233: Keep container tightly closed.[11]

-

P240: Ground/bond container and receiving equipment.[11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[11]

-

P403+P235: Store in a well-ventilated place. Keep cool.[11]

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8]

-

Use in a fume hood to avoid inhalation of vapors.

-

Avoid contact with skin and eyes.

-

Due to its flammable nature, it should be stored in a flammables-rated cabinet.

Potential Applications

While specific applications for this compound are not widely documented, its chemical nature suggests potential uses in several areas:

-

Solvent: Its cyclic ether structure may lend it utility as a polar aprotic solvent.

-

Intermediate in Organic Synthesis: As a source of acetaldehyde and propionaldehyde, it could be used as a more manageable alternative to these volatile aldehydes in certain reactions.[2]

-

Fuel Additive: Some cyclic ethers have been investigated as fuel additives.

-

Polymer Chemistry: As a monomer or co-monomer in the synthesis of polyacetal resins.

Conclusion

This compound is a member of the 1,3,5-trioxane family of compounds. While direct experimental data is sparse, a comprehensive understanding of its chemical properties can be constructed through analysis of its structure and comparison with well-characterized analogs. Its synthesis via mixed aldehyde trimerization, its characteristic depolymerization in the presence of acid, and its expected physical and spectral properties provide a solid foundation for its use in research and development. Adherence to appropriate safety protocols for flammable liquids is essential when handling this compound.

References

-

Paraldehyde - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Paraldehyde. (n.d.). DrugFuture. Retrieved January 12, 2026, from [Link]

-

Metaldehyde (PIM 332). (n.d.). Inchem.org. Retrieved January 12, 2026, from [Link]

-

Metaldehyde | C8H16O4 | CID 61021. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Metaldehyde. (n.d.). EXTOXNET PIP. Retrieved January 12, 2026, from [Link]

-

Metaldehyde - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Paraldehyde. (n.d.). Bionity. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

This compound | CAS#:117888-04-7. (n.d.). Chemsrc. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). InfochemsDB. Retrieved January 12, 2026, from [Link]

-

2,4,6-triethyl-1,3,5-trioxane parapropionaldehyde. (n.d.). The Good Scents Company. Retrieved January 12, 2026, from [Link]

-

Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. (2023, February 6). NIH. Retrieved January 12, 2026, from [Link]

-

A Convenient Solvent-Free Preparation of 1,3,5-Trioxanes. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

- Process for the preparation of 2,4,6-trialkyl-1,3,5-trioxanes. (n.d.). Google Patents.

Sources

- 1. This compound | C8H16O3 | CID 547840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Paraldehyde - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS#:117888-04-7 | Chemsrc [chemsrc.com]

- 5. Paraldehyde [drugfuture.com]

- 6. Paraldehyde | 123-63-7 [chemicalbook.com]

- 7. DE2827974C3 - Process for the preparation of 2,4,6-trialkyl-1,3,5-trioxanes - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound(117888-04-7) 1H NMR [m.chemicalbook.com]

- 10. PARALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to 2,4-Diethyl-6-methyl-1,3,5-trioxane (CAS: 117888-04-7)

This technical guide provides a comprehensive overview of 2,4-Diethyl-6-methyl-1,3,5-trioxane, a substituted trioxane of interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical and physical properties, synthesis, analytical characterization, potential applications, and safety considerations, offering a holistic view grounded in established scientific principles.

Introduction and Chemical Identity

This compound is a synthetic organic compound featuring a six-membered ring with alternating oxygen and carbon atoms, the characteristic structure of a 1,3,5-trioxane.[1] The ring is substituted with two ethyl groups and one methyl group. As a cyclic acetal, it possesses a unique combination of stability and reactivity that makes it a subject of scientific inquiry.

Nomenclature and Identifiers:

-

Systematic IUPAC Name: this compound[2]

-

CAS Number: 117888-04-7[2]

-

Molecular Formula: C₈H₁₆O₃[2]

-

Molecular Weight: 160.21 g/mol [2]

-

InChI Key: SWBSXEDRNYINCU-UHFFFAOYSA-N[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 160.21 g/mol | PubChem[2] |

| Boiling Point | 155 °C | ChemSrc[3] |

| Density | 0.96 g/cm³ | ChemSrc[3] |

| Flash Point | 56.4 °C | ChemSrc[3] |

| Physical State | Liquid | Inferred from properties |

| Solubility | Expected to be soluble in organic solvents | General chemical principles |

Synthesis and Mechanism

The primary route for the synthesis of this compound is the acid-catalyzed cyclotrimerization of the corresponding aldehydes. In this case, the precursors are propionaldehyde and acetaldehyde.[3] This reaction involves the formation of a stable six-membered ring through the sequential addition of aldehyde molecules.

Reaction Mechanism

The formation of the trioxane ring proceeds through a series of acid-catalyzed nucleophilic additions. The mechanism is initiated by the protonation of a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack from the oxygen of a second aldehyde molecule, leading to the formation of a hemiacetal intermediate. This process continues until the cyclic trimer is formed.

Caption: Generalized mechanism for the acid-catalyzed synthesis of 1,3,5-trioxanes.

Experimental Protocol

Caption: A proposed experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a mixture of propionaldehyde (2 molar equivalents) and acetaldehyde (1 molar equivalent) is cooled to -10 °C.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid is added dropwise to the stirred aldehyde mixture, ensuring the temperature does not exceed 0 °C.

-

Reaction: The reaction mixture is stirred at a low temperature for a period of 3 to 5 hours to facilitate the cyclotrimerization.

-

Workup: The reaction is quenched by the addition of a cold, dilute sodium bicarbonate solution to neutralize the acid catalyst. The organic layer is then separated.

-

Purification: The crude product is washed with brine, dried over anhydrous magnesium sulfate, and purified by vacuum distillation.

-

Characterization: The identity and purity of the final product are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the presence of the ethyl and methyl groups and the trioxane ring structure. The chemical shifts and coupling patterns of the protons and carbons provide detailed information about the molecular connectivity.[1]

-

Mass Spectrometry (MS): GC-MS is a powerful tool for determining the molecular weight and fragmentation pattern of the compound, further confirming its identity.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic C-O-C stretching frequencies of the trioxane ring.

Potential Applications and Research Directions

While specific applications for this compound are not extensively documented, the broader class of trioxanes has garnered significant interest in various fields. It is important to note that much of the research in a pharmaceutical context has focused on the 1,2,4-trioxane isomer, which contains a peroxide bridge crucial for its biological activity.

Relevance to Drug Development

The 1,2,4-trioxane core is the pharmacophore of the potent antimalarial drug artemisinin and its derivatives. The mechanism of action is believed to involve the iron-mediated cleavage of the endoperoxide bridge, generating reactive oxygen species that are toxic to the malaria parasite. Furthermore, some synthetic 1,2,4-trioxanes have demonstrated anticancer activity.

While this compound does not possess the endoperoxide bridge of the 1,2,4-isomers, its structural similarity to these biologically active molecules suggests it could serve as a scaffold for the synthesis of novel compounds. Researchers may explore this molecule as a starting material or a control compound in structure-activity relationship (SAR) studies.

Use as a Research Chemical

Substituted trioxanes can be used as building blocks in organic synthesis. The acetal nature of the trioxane ring allows for its use as a protecting group for aldehydes, which can be deprotected under acidic conditions.

Safety and Handling

As a flammable organic liquid, this compound requires careful handling in a laboratory setting.

GHS Hazard Classification:

-

Flammable liquids: Category 3 (H226: Flammable liquid and vapor)[2]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use in a well-ventilated area.

-

Wear protective gloves, clothing, and eye/face protection.

-

Store in a tightly closed container in a cool, dry place.

Toxicological Profile

For 1,3,5-trioxane, the acute oral LD50 in rats is reported to be >2000 mg/kg, indicating low acute oral toxicity.[4] The primary route of exposure is expected to be inhalation, and upon heating, it can decompose to release formaldehyde vapor, which is a known irritant.[4]

| Toxicological Endpoint | Data for 1,3,5-Trioxane (Parent Compound) | Source |

| Acute Oral Toxicity (Rat) | LD50 > 2000 mg/kg bw | NICNAS[4] |

| Acute Dermal Toxicity (Rabbit) | LD50 > 2000 mg/kg bw | NICNAS[4] |

| Skin Irritation | Non-irritating | NICNAS[4] |

| Eye Irritation | Non-irritating | NICNAS[4] |

Conclusion

This compound is a compound with well-defined chemical and physical properties that can be synthesized through the acid-catalyzed cyclotrimerization of propionaldehyde and acetaldehyde. While direct applications in drug development have not been established, its structural features and the biological activity of related trioxane isomers suggest potential avenues for future research. As with all chemical reagents, proper safety precautions should be observed during its handling and use in a laboratory setting.

References

Sources

synthesis of 2,4-Diethyl-6-methyl-1,3,5-trioxane

An In-depth Technical Guide to the Synthesis of 2,4-Diethyl-6-methyl-1,3,5-trioxane

Abstract

This document provides a comprehensive technical guide for the , an asymmetrically substituted cyclic acetal. The synthesis is achieved through the acid-catalyzed cyclotrimerization of propionaldehyde and acetaldehyde. This guide is intended for researchers, chemists, and professionals in drug development and materials science, offering an in-depth exploration of the underlying chemical principles, a detailed experimental protocol, and robust methods for purification and characterization. The narrative emphasizes the rationale behind procedural choices, ensuring a thorough understanding of the synthesis from a mechanistic and practical standpoint.

Introduction and Significance

1,3,5-trioxanes are six-membered rings composed of three alternating oxygen and carbon atoms. They are the cyclic trimers of aldehydes.[1] While symmetrical trioxanes, derived from a single aldehyde, are well-documented, the synthesis of asymmetrical variants like this compound presents unique challenges in selectivity and control. This specific molecule results from the co-trimerization of two propionaldehyde molecules and one acetaldehyde molecule.[2]

Substituted trioxanes are a class of compounds with significant interest in various fields. The core 1,2,4-trioxane ring, for example, is the key pharmacophore in the potent antimalarial drug artemisinin and its derivatives.[3][4] While 1,3,5-trioxanes do not share this specific endoperoxide bridge, their applications are diverse, ranging from intermediates in the production of high-performance polymers like polyoxymethylene (POM) to specialized solvents and fuel additives.[1][5] The synthesis of asymmetrically substituted trioxanes opens avenues for creating novel structures with tailored physical and chemical properties for advanced materials and pharmaceutical scaffolding.

This guide focuses on the foundational acid-catalyzed approach, a robust and widely applicable method for trioxane synthesis.

Mechanistic Principles: The Chemistry of Formation

The is a classic example of acid-catalyzed acetal formation, specifically a cyclotrimerization reaction. The process requires a Brønsted or Lewis acid catalyst to activate the aldehyde carbonyl groups, rendering them susceptible to nucleophilic attack.[6][7][8]

The core mechanism unfolds in several key steps:

-

Protonation of Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of an aldehyde molecule (either propionaldehyde or acetaldehyde). This step significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A second aldehyde molecule acts as a nucleophile, with its carbonyl oxygen attacking the protonated, electrophilic carbon of the first molecule.

-

Proton Transfer and Dimer Formation: A series of proton transfers occurs, leading to the formation of a hemiacetal-like dimer intermediate.

-

Chain Elongation: The process repeats, with a third aldehyde molecule attacking the dimeric intermediate.

-

Cyclization and Catalyst Regeneration: The resulting trimeric, linear intermediate undergoes an intramolecular cyclization to form the stable six-membered trioxane ring. The final step involves the elimination of a proton, thereby regenerating the acid catalyst.

Controlling the stoichiometry of the starting aldehydes (a 2:1 molar ratio of propionaldehyde to acetaldehyde) is critical to maximize the yield of the desired asymmetrical product over the symmetrical byproducts (2,4,6-triethyl-1,3,5-trioxane and 2,4,6-trimethyl-1,3,5-trioxane).

Caption: Experimental workflow for the .

Step-by-Step Synthesis Protocol

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

-

Reagent Addition: Charge the flask with propionaldehyde (e.g., 0.2 mol) and acetaldehyde (e.g., 0.1 mol). Begin stirring and allow the mixture to cool to 0-5 °C.

-

Catalyst Introduction: Add 2-3 drops of concentrated sulfuric acid to the stirred aldehyde mixture via the dropping funnel. Rationale: A strong acid is essential to catalyze the reaction effectively. [9]The slow, dropwise addition is critical to control the exothermic reaction and maintain a low temperature, which favors the formation of the cyclic trimer over linear polymers or aldol condensation products.

-

Reaction: Maintain the reaction temperature between 0-5 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by taking small aliquots for analysis (e.g., GC-MS or TLC), if desired.

-

Quenching: After the reaction period, slowly add saturated sodium bicarbonate solution dropwise until the mixture is neutralized (pH ~7). This step deactivates the acid catalyst and stops the reaction.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers. Rationale: The trioxane product is significantly more soluble in organic solvents than in the aqueous phase, allowing for efficient separation.

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the magnesium sulfate and remove the diethyl ether using a rotary evaporator. This will yield the crude product as an oil.

Purification Protocol

Fractional distillation under reduced pressure is the most effective method for purifying the final product.

-

Set up a fractional distillation apparatus.

-

Transfer the crude oil to the distillation flask.

-

Carefully heat the flask while applying a vacuum.

-

Collect the fraction corresponding to the boiling point of this compound. The boiling point will be higher than that of the starting aldehydes but will depend on the pressure. Symmetrical 2,4,6-triethyl-1,3,5-trioxane has a boiling point of 104-106 °C at ~21 mbar, which can serve as a reference point. [10] Recrystallization from a suitable solvent at low temperatures can also be an effective purification technique for trioxanes. [11]

Product Characterization and Validation

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is essential.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₃ | PubChem [12] |

| Molecular Weight | 160.21 g/mol | PubChem [12] |

| IUPAC Name | This compound | PubChem [12] |

| CAS Number | 117888-04-7 | PubChem [12] |

Spectroscopic Data

The structure of the product is validated by comparing the obtained spectra with known data.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool for confirming the structure. The presence of signals corresponding to the methyl and ethyl groups, as well as the methine protons on the trioxane ring, is expected. The integration of these signals should correspond to the 16 protons in the molecule. [13]* ¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the methyl carbon, the methylene and methyl carbons of the ethyl groups, and the acetal carbons of the trioxane ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z = 160.21.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-O stretching bands typical of an acetal, and the absence of a strong C=O stretching band from the starting aldehydes.

Conclusion

The via acid-catalyzed co-trimerization of propionaldehyde and acetaldehyde is a straightforward yet fundamentally important transformation. Success hinges on careful control of reaction stoichiometry and temperature to maximize the yield of the desired asymmetrical product. The detailed protocol and validation methods provided in this guide offer a robust framework for researchers to produce and confirm this valuable chemical compound, enabling further exploration of its properties and applications in science and industry.

References

-

Sciencemadness Discussion Board. (2008). Purification of 1,3,5-trioxane. [Online] Available at: [Link]

-

PubChem. This compound. [Online] Available at: [Link]

-

ResearchGate. (2014). Trimerization of aldehydes with one α-hydrogen catalyzed by sodium hydroxide. [Online] Available at: [Link]

-

ACS Publications. (2002). Acid-Catalyzed Trimerization of Acetaldehyde: A Highly Selective and Reversible Transformation at Ambient Temperature in a Zeolitic Solid. The Journal of Physical Chemistry B. [Online] Available at: [Link]

- Google Patents. US3519650A - Purification of trioxane.

-

ResearchGate. (2002). Acid-Catalyzed Trimerization of Acetaldehyde: A Highly Selective and Reversible Transformation at Ambient Temperature in a Zeolitic Solid. [Online] Available at: [Link]

-

Pearson. In the presence of an acid catalyst, acetaldehyde forms a trimer.... [Online] Available at: [Link]

-

Inchem.org. ICSC 0550 - PROPIONALDEHYDE. [Online] Available at: [Link]

-

Chemsrc. This compound. [Online] Available at: [Link]

- Google Patents. EP1052260A1 - Trimerisation of formaldehyde in the gas phase.

-

MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Online] Available at: [Link]

-

PubMed. (1998). Orally active antimalarial 3-substituted trioxanes: new synthetic methodology and biological evaluation. [Online] Available at: [Link]

- Google Patents. US5932591A - C3 substituted trioxanes useful as antiparasitic drugs.

-

ResearchGate. Effect of substitutions on antimalarial activity of 1,2,4-trioxane derivatives. [Online] Available at: [Link]

-

NIH. (2017). Novel series of 1,2,4-trioxane derivatives as antimalarial agents. [Online] Available at: [Link]

-

Linquip. (2024). What Is The Use of Trioxane?. [Online] Available at: [Link]

-

PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. [Online] Available at: [Link]

-

ACS Publications. (2022). Atroposelective Synthesis of Aldehydes via Alcohol Dehydrogenase-Catalyzed Stereodivergent Desymmetrization. JACS Au. [Online] Available at: [Link]

-

NIH. (2014). An Asymmetric Synthesis of 1,2,4-Trioxane Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade. [Online] Available at: [Link]

-

InfochemsDB. This compound. [Online] Available at: [Link]

- Google Patents. US5414139A - Process for the manufacture of monochloroacetaldehyde trimer and chloral.

-

ResearchGate. A Convenient Solvent-Free Preparation of 1,3,5-Trioxanes. [Online] Available at: [Link]

-

Wikipedia. 1,3,5-Trioxane. [Online] Available at: [Link]

-

The Buller Lab - University of Wisconsin–Madison. (2022). Efficient Chemoenzymatic Synthesis of α-Aryl Aldehydes as Intermediates in C–C Bond Forming Biocatalytic Cascades. [Online] Available at: [Link]

-

Common Organic Chemistry. 1,3,5-Trioxane. [Online] Available at: [Link]

- Google Patents. DE2827974C3 - Process for the preparation of 2,4,6-trialkyl-1,3,5-trioxanes.

-

The Good Scents Company. 2,4,6-triethyl-1,3,5-trioxane parapropionaldehyde. [Online] Available at: [Link]

-

HMDB. Showing metabocard for 2,4,6-Triethyl-1,3,5-trioxane (HMDB0034040). [Online] Available at: [Link]

-

MDPI. (2025). N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review. [Online] Available at: [Link]

-

Wikipedia. Alkyne trimerisation. [Online] Available at: [Link]

Sources

- 1. 1,3,5-Trioxane - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS#:117888-04-7 | Chemsrc [chemsrc.com]

- 3. Novel series of 1,2,4-trioxane derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Asymmetric Synthesis of 1,2,4-Trioxane Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What Is The Use of Trioxane? [slchemtech.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. In the presence of an acid catalyst, acetaldehyde forms a trimer ... | Study Prep in Pearson+ [pearson.com]

- 9. researchgate.net [researchgate.net]

- 10. DE2827974C3 - Process for the preparation of 2,4,6-trialkyl-1,3,5-trioxanes - Google Patents [patents.google.com]

- 11. Sciencemadness Discussion Board - Purification of 1,3,5-trioxane - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. This compound | C8H16O3 | CID 547840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound(117888-04-7) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Structural Analysis of 2,4-Diethyl-6-methyl-1,3,5-trioxane

Introduction: The Significance of 2,4-Diethyl-6-methyl-1,3,5-trioxane in Modern Chemistry

This compound, a substituted cyclic acetal, represents a fascinating molecular architecture with implications in various fields, from materials science to drug development. As a derivative of the 1,3,5-trioxane ring system, it is fundamentally a cyclic trimer formed from the aldehydes propionaldehyde and acetaldehyde.[1] The precise arrangement of its diethyl and methyl substituents gives rise to stereoisomers, each with unique physicochemical properties. Understanding the exact three-dimensional structure and conformational dynamics of this molecule is paramount for researchers aiming to harness its potential. In drug development, for instance, the stereochemistry of a molecule can profoundly influence its pharmacological activity and metabolic fate.

This technical guide provides a comprehensive framework for the structural elucidation of this compound. Moving beyond a simple recitation of methods, this document delves into the underlying principles of each analytical technique, offering insights into experimental design and data interpretation. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable structural data for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

A foundational understanding of the basic properties of this compound is the first step in any analytical endeavor.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 117888-04-7 | PubChem[2] |

| Molecular Formula | C₈H₁₆O₃ | PubChem[2] |

| Molecular Weight | 160.21 g/mol | PubChem[2] |

| SMILES | CCC1OC(OC(O1)CC)C | PubChem[2] |

Synthesis and Purification: A Note on Preparation

The synthesis of this compound is typically achieved through the acid-catalyzed co-cyclotrimerization of propionaldehyde and acetaldehyde.[1] The choice of a specific acid catalyst and reaction conditions will influence the yield and the ratio of stereoisomers produced. Purification is generally accomplished through distillation or chromatography to isolate the desired trioxane from unreacted starting materials and other side products. A thorough characterization of the purified product is essential before proceeding with detailed structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

Core Principle: ¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their relative numbers, their electronic environment, and the connectivity between neighboring protons.

Expected ¹H NMR Spectral Features for this compound:

-

Methine Protons (O-CH-O): The protons on the trioxane ring (at positions 2, 4, and 6) will appear as distinct signals, likely in the range of δ 4.5-5.5 ppm. The exact chemical shift will be influenced by the nature of the substituent (methyl or ethyl) and the stereochemical environment.

-

Methylene Protons (-CH₂-): The methylene protons of the ethyl groups will appear as a multiplet, likely a quartet, due to coupling with the adjacent methyl protons.

-

Methyl Protons (-CH₃): The methyl protons of the ethyl groups will appear as a triplet, while the methyl group directly attached to the trioxane ring will likely be a doublet, coupled to the adjacent methine proton.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz for optimal resolution.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.

-

Spectral Interpretation: Integrate all signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Core Principle: ¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.

Expected ¹³C NMR Spectral Features for this compound:

-

Trioxane Ring Carbons (O-C-O): The carbon atoms of the trioxane ring will resonate at a characteristic downfield region, typically between δ 90-100 ppm.

-

Methylene and Methyl Carbons: The carbons of the ethyl and methyl substituents will appear in the upfield region of the spectrum.

Experimental Protocol: ¹³C NMR Analysis

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Acquire the ¹³C NMR spectrum on the same spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

Data Processing and Interpretation: Process the FID and interpret the resulting spectrum to identify the number of unique carbon environments.

Advanced 2D NMR Techniques: Establishing Connectivity and Stereochemistry

For an unambiguous structural assignment, especially concerning stereochemistry, two-dimensional (2D) NMR experiments are indispensable.[4]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the definitive assignment of protons within the ethyl and methyl groups and their connection to the trioxane ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded, providing a clear map of which protons are attached to which carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the overall connectivity of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key experiment for determining the relative stereochemistry of the substituents on the trioxane ring.[5] Through-space correlations between protons that are close in proximity will be observed, allowing for the differentiation of cis and trans isomers.

Workflow for 2D NMR Analysis

Caption: Workflow for structural elucidation using 2D NMR.

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation pathways.[6]

Electron Ionization Mass Spectrometry (EI-MS)

Core Principle: In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. The fragmentation pattern is characteristic of the molecule's structure.[7]

Expected Fragmentation Pattern for this compound:

The fragmentation of cyclic acetals under EI conditions is often characterized by the formation of stable oxonium ions.[8] For this compound, key fragmentation pathways would likely involve the cleavage of the trioxane ring and the loss of alkyl radicals. The presence of a molecular ion peak (M⁺) at m/z 160 would confirm the molecular weight.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the ideal setup for analyzing this volatile compound.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-200.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Diagram of a Typical Mass Spectrometry Workflow

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of this compound requires a multi-faceted analytical approach. While ¹H and ¹³C NMR provide the foundational framework of the molecule's connectivity, advanced 2D NMR techniques, particularly NOESY, are essential for unequivocally determining the relative stereochemistry of the substituents. Mass spectrometry serves as a crucial complementary technique, confirming the molecular weight and providing valuable insights into the molecule's fragmentation behavior, which further corroborates the proposed structure. By integrating the data from these powerful analytical tools, researchers can achieve a comprehensive and unambiguous structural characterization of this compound, paving the way for its informed application in scientific research and development.

References

- DTIC. (1980). Mass Spectral Fragmentation of a Novel Cyclooctane: 2,4-Dimethyl-7,7-Dinitro-1,3,5-Trioxacyclooctane.

- The Royal Society of Chemistry.

- MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.

- ResearchGate.

- Chemistry LibreTexts. (2023).

- SpectraBase. 1,3,5-Trioxane - Optional[1H NMR] - Chemical Shifts.

- ESA-IPB.

- Sigma-Aldrich. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.

- PubMed Central (PMC).

- ChemicalBook. 1,3,5-trioxane(110-88-3) 1H NMR spectrum.

- ChemicalBook. 1,3,5-trioxane(110-88-3) 13C NMR spectrum.

- SpringerLink.

- SpectraBase. 1,3,5-Trioxane - Optional[13C NMR] - Chemical Shifts.

- PubChem. This compound.

- Harned Research Group. NMR and Stereochemistry.

- University of Missouri-St. Louis.

- PubMed. (2009). Chiral Recognition of Ethers by NMR Spectroscopy.

- BLDpharm. 117888-04-7|this compound.

- ResearchGate.

- ResearchGate. Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine.

- Chemguide. fragmentation patterns in the mass spectra of organic compounds.

- ETH Zurich.

- University of Toronto.

- Scirp.org. (2018).

- Wikipedia.

- Chemsrc. This compound | CAS#:117888-04-7.

- ChemicalBook. This compound | 117888-04-7.

- ChemicalBook. This compound(117888-04-7) 1 h nmr.

- Wiley. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.

- Benchchem. Conformational Analysis of Substituted 1,3-Dioxanes: An In-depth Technical Guide.

- ResearchGate. (2010). Conformational analysis of 5-substituted 1,3-dioxanes.

- Human Metabolome Database. Showing metabocard for 2,4,6-Triethyl-1,3,5-trioxane (HMDB0034040).

- SpringerLink.

- ARKIVOC. (2000).

- ResearchGate. Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines | Request PDF.

- Benchchem. 2,4,6-Triethyl-1,3,5-trioxane.

- Frontiers. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens.

Sources

- 1. This compound | CAS#:117888-04-7 | Chemsrc [chemsrc.com]

- 2. This compound | C8H16O3 | CID 547840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Diethyl-6-methyl-1,3,5-trioxane

Foreword: The Imperative of Rigorous Spectroscopic Analysis in Drug Development

In the landscape of modern pharmaceutical research and development, the unambiguous structural elucidation of chemical entities is a cornerstone of safety, efficacy, and intellectual property. For cyclic acetals such as 2,4-Diethyl-6-methyl-1,3,5-trioxane, a comprehensive understanding of its spectroscopic signature is paramount. This technical guide provides a detailed exploration of the analytical methodologies required to fully characterize this compound, grounded in the principles of scientific integrity and field-proven expertise. We will delve into the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering not just data, but the causal reasoning behind the experimental choices and interpretation. This document is designed for researchers, scientists, and drug development professionals who require a robust and self-validating approach to the spectroscopic analysis of this and similar trioxane-based molecules.

Molecular Structure and its Spectroscopic Implications

This compound is a cyclic acetal with a six-membered ring containing three oxygen atoms and three carbon atoms. The substituents—two ethyl groups and one methyl group—at the 2, 4, and 6 positions, respectively, give rise to specific stereoisomers, which can influence the complexity of the resulting spectra. For the purpose of this guide, we will consider the general spectroscopic features, while acknowledging that isomeric purity is a critical parameter to be assessed in any real-world sample.

Molecular Diagram of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl and ethyl substituents, as well as the protons on the trioxane ring. The exact chemical shifts and multiplicities will depend on the stereoisomeric form.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Ring CH (methine) | ~4.8 - 5.2 | Quartet (q) or Multiplet (m) | 3H | ~5-7 |

| Ethyl CH₂ | ~1.5 - 1.7 | Quartet (q) or Multiplet (m) | 4H | ~7 |

| Methyl CH₃ (on ring) | ~1.2 - 1.4 | Doublet (d) | 3H | ~5-7 |

| Ethyl CH₃ | ~0.9 - 1.1 | Triplet (t) | 6H | ~7 |

Expertise & Experience: The methine protons on the trioxane ring (H-2, H-4, H-6) are in an acetal environment, which deshields them significantly, leading to their downfield chemical shift. Their multiplicity will be a quartet due to coupling with the adjacent methyl or ethyl groups. The diastereotopic nature of the methylene protons in the ethyl groups could lead to more complex splitting patterns (multiplets) in high-resolution spectra, especially if rotation is hindered.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ring C (acetal) | ~95 - 105 |

| Ethyl CH₂ | ~25 - 35 |

| Methyl C (on ring) | ~15 - 25 |

| Ethyl CH₃ | ~5 - 15 |

Trustworthiness: The chemical shifts for the acetal carbons are highly characteristic and appear significantly downfield due to the electronegativity of the two adjacent oxygen atoms. The predicted ranges are based on data for similar trioxane structures.[1][2]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is particularly important for resolving the potentially complex multiplets of the ethyl groups.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>16 scans).

-

Ensure proper shimming of the magnetic field to obtain sharp peaks and accurate integration.

-

Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio without sacrificing too much resolution.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

-

Employ a relaxation delay of at least 2 seconds to ensure accurate integration, if desired.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

NMR Experimental Workflow

Caption: A robust workflow for the acquisition and analysis of NMR data.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation pattern. Data available in the PubChem database, originating from the NIST Mass Spectrometry Data Center, provides key insights into its behavior under electron ionization (EI).[3]

Expected Mass Spectrum

-

Molecular Ion (M⁺•): The molecular weight of C₈H₁₆O₃ is 160.21 g/mol .[3] The molecular ion peak at m/z 160 is expected, though it may be of low abundance due to the lability of the trioxane ring.

-

Key Fragments: The fragmentation of cyclic acetals is typically driven by the cleavage of the C-O bonds and subsequent rearrangements. The most abundant fragments are often stabilized oxonium ions.

-

m/z 59, 57, 45: PubChem lists the top three peaks in the GC-MS spectrum as m/z 59, 57, and 45.[3] These likely correspond to fragments arising from the cleavage of the trioxane ring and loss of alkyl groups. For instance, the fragment at m/z 59 could correspond to [CH₃CH₂CHOCH₃]⁺.

-

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron, typically from one of the oxygen atoms, to form the molecular ion. The ring is then prone to cleavage.

Predicted EI-MS Fragmentation of this compound

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing this compound, as it is expected to be volatile.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) in split mode to avoid overloading the column.

-

Temperature Program: Start with an initial oven temperature of ~50°C, hold for 1-2 minutes, then ramp up to ~250°C at a rate of 10-20°C/min. This ensures good separation from any potential impurities or solvent peaks.

-

-

MS Conditions:

-

Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or ion trap analyzer is suitable for this analysis.

-

Scan Range: Scan a mass range of m/z 35-300 to ensure capture of the molecular ion and all significant fragments.

-

-

Data Analysis: Identify the peak corresponding to this compound by its retention time. Analyze the corresponding mass spectrum and compare it with library data (such as the NIST database) for confirmation.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. For this compound, the key vibrational modes will be those associated with the C-O and C-H bonds. A vapor-phase IR spectrum is available through SpectraBase.[3]

Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (sp³ hybridized) | 2850 - 3000 | Strong |

| C-O stretch (acetal) | 1050 - 1150 | Strong, often multiple bands |

| CH₂/CH₃ bending | 1370 - 1470 | Medium |

Authoritative Grounding: The most characteristic feature in the IR spectrum of a trioxane is the strong and complex set of absorptions in the 1050-1150 cm⁻¹ region, corresponding to the symmetric and asymmetric C-O-C stretching vibrations of the acetal linkages. The absence of a strong, broad absorption around 3200-3600 cm⁻¹ would confirm the absence of hydroxyl impurities (e.g., from unreacted aldehydes or water), while the absence of a sharp, strong peak around 1700-1750 cm⁻¹ would confirm the absence of carbonyl impurities.

Experimental Protocol for FTIR Analysis

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, a dilute solution in a solvent with minimal IR absorbance in the regions of interest (e.g., CCl₄) can be prepared and analyzed in a liquid cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer for rapid data acquisition and high signal-to-noise ratio.

-

Data Acquisition:

-

Acquire a background spectrum of the clean salt plates or the solvent-filled cell.

-

Acquire the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding molecular vibrations.

Conclusion: A Multi-faceted Approach to Spectroscopic Confirmation

The comprehensive characterization of this compound necessitates a synergistic application of multiple spectroscopic techniques. While NMR spectroscopy provides the most detailed structural information, MS confirms the molecular weight and offers clues to the structure through fragmentation, and IR spectroscopy provides a rapid confirmation of the key functional groups. By following the robust, self-validating protocols outlined in this guide, researchers can be confident in the identity and purity of their samples, a critical requirement for advancing drug development and other chemical research endeavors. The combination of empirical data from databases and predictive analysis based on sound chemical principles, as presented herein, forms a solid foundation for the spectroscopic investigation of this and related trioxane compounds.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemsrc. This compound. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0034040). [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 75(19), 6747–6749. [Link]

-

NIST Chemistry WebBook. Paraldehyde. National Institute of Standards and Technology. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pihlaja, K., & Äyräs, P. (1970). Proton magnetic resonance spectra of some substituted 1, 3, 5-trioxanes. Acta Chemica Scandinavica, 24(2), 531-542. [Link]

-

SpectraBase. 1,3,5-Trioxane. John Wiley & Sons, Inc. [Link]

-

NIST Chemistry WebBook. 2,4,6-Triethyl-[3][4][5]trioxane, stereoisomer 1. [Link]

-

InfochemsDB. This compound. [Link]

-

The Good Scents Company. 2,4,6-triethyl-1,3,5-trioxane. [Link]

-

Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. (2023). Molecules, 28(3), 1381. [Link]

-

Human Metabolome Database. Showing metabocard for 2,4,6-Triethyl-1,3,5-trioxane (HMDB0034040). [Link]

-

NIST Chemistry WebBook. 1,3,5-Trioxane. [Link]

Sources

- 1. cis-2,4,6-Trimethyl-1,3,5-trioxane [webbook.nist.gov]

- 2. Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H16O3 | CID 547840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 117888-04-7 | CAS DataBase [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to the Safe Handling of 2,4-Diethyl-6-methyl-1,3,5-trioxane

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,4-diethyl-6-methyl-1,3,5-trioxane (CAS No. 117888-04-7). Designed for researchers, scientists, and drug development professionals, this document synthesizes the known hazard information with established best practices for laboratory safety. Given the limited specific toxicological data for this compound, this guide incorporates authoritative information on structurally related trioxanes and general principles for handling flammable liquid chemicals to ensure a robust margin of safety.

Section 1: Compound Identification and Properties

This compound is a cyclic ether. A clear understanding of its fundamental chemical and physical properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₃ | PubChem[1] |

| Molecular Weight | 160.21 g/mol | PubChem[1] |

| CAS Number | 117888-04-7 | PubChem[1] |

| Appearance | Data not available; likely a liquid | Inferred from structure |

| IUPAC Name | This compound | PubChem[1] |

digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];C1 [label="O", pos="0,1.5!"]; C2 [label="C", pos="1.3,-0.75!"]; C3 [label="O", pos="-1.3,-0.75!"]; C4 [label="C", pos="0, -2.5!"]; C5 [label="O", pos="2.1, 0.5!"]; C6 [label="C", pos="-2.1, 0.5!"];

// Methyl group C7 [label="CH3", pos="0, -3.5!"];

// Ethyl group 1 C8 [label="CH2", pos="3.1, 1.2!"]; C9 [label="CH3", pos="4.1, 1.9!"];

// Ethyl group 2 C10 [label="CH2", pos="-3.1, 1.2!"]; C11 [label="CH3", pos="-4.1, 1.9!"];

// Ring structure edge [color="#4285F4"]; C1 -- C6; C6 -- C3; C3 -- C4; C4 -- C2; C2 -- C5; C5 -- C1;

// Substituents edge [color="#EA4335"]; C4 -- C7; C5 -- C8; C8 -- C9; C6 -- C10; C10 -- C11; }

Caption: Chemical structure of this compound.

Section 2: Hazard Identification and GHS Classification

The primary documented hazard associated with this compound is its flammability. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding this risk.

| Hazard Class | GHS Category | Signal Word | Hazard Statement | Source |

| Flammable Liquids | Category 3 | Warning | H226: Flammable liquid and vapor | PubChem[1] |

Expert Analysis: A GHS Category 3 classification for flammable liquids indicates that this substance has a flash point of ≥ 23°C and ≤ 60°C.[2][3] This means that at temperatures within this range, the liquid can produce enough vapor to form an ignitable mixture with air. Consequently, ignition sources are a primary concern when handling this chemical.

Section 3: Risk Assessment and Engineering Controls

A thorough risk assessment is mandatory before commencing any work with this compound. The core principle is to minimize exposure and prevent the formation of a flammable atmosphere.

Caption: Hierarchy of controls for risk mitigation.

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound, including transfers, weighing, and reactions, must be conducted inside a certified chemical fume hood.[4][5] This is the most critical engineering control to prevent the accumulation of flammable vapors in the laboratory.

-

Ventilation: The laboratory should be well-ventilated with a sufficient number of air changes per hour to dilute any fugitive emissions.

-

Ignition Source Control: Ensure all electrical equipment within the fume hood and surrounding area is intrinsically safe or spark-proof.[6] Avoid open flames, static-generating materials, and hot plates in the immediate vicinity of handling.[5]

Section 4: Personal Protective Equipment (PPE)

The appropriate selection and use of PPE provide the final barrier of protection.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles with side shields (ANSI Z87.1 compliant) | Protects against splashes and vapors. |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact. Regularly inspect gloves for signs of degradation or puncture. |

| Body Protection | Flame-resistant laboratory coat | Provides a barrier against splashes and is less likely to ignite and melt than standard synthetic coats.[5] |

| Footwear | Closed-toe shoes | Protects feet from spills. |

Section 5: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing incidents.

Handling:

-

Grounding and Bonding: When transferring quantities greater than 4 liters from a metal container, it is essential to bond the dispensing and receiving containers and ground one of them to prevent the buildup of static electricity, which can serve as an ignition source.[5][6][7]

-

Container Management: Keep containers of this compound tightly closed when not in use to minimize vapor release.[5][7]

-

Heating: Never heat this compound with an open flame.[4][6] Use controlled heating methods such as a heating mantle, steam bath, or oil bath.[6]

-

Housekeeping: Maintain a clean and organized workspace. In case of a small spill, it can be absorbed with a chemical sorbent.

Storage:

-

Flammable Storage Cabinet: Store this compound in a designated, properly labeled flammable liquids storage cabinet.[5][7]

-

Segregation: Store this compound away from strong oxidizing agents, acids, and other incompatible materials to prevent hazardous reactions.[8]

-

Ventilation: The storage area should be cool, dry, and well-ventilated.[7]

Section 6: First Aid Measures

In the event of an exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Section 7: Emergency Procedures

Preparedness is key to effectively managing emergencies involving flammable liquids.

Spill Response:

-

Small Spills (in a fume hood):

-

Alert others in the immediate area.

-

Use a spill kit with a chemical absorbent suitable for flammable liquids.

-

Wear appropriate PPE.

-

Collect the absorbed material in a sealed container for hazardous waste disposal.

-

-

Large Spills:

-

Evacuate the laboratory immediately.

-

Activate the fire alarm.

-

Contact the institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Fire Response:

-

Fire Extinguishers: For small fires, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. Do not use water, as it may spread the flammable liquid.

-

Procedure:

-

Alert everyone in the lab and activate the fire alarm.

-

If the fire is small and you are trained, you may attempt to extinguish it.

-

If the fire is large or spreading, evacuate the area immediately and close the door behind you.

-

Do not re-enter the area.

-

Section 8: Disposal Considerations

This compound and any materials contaminated with it must be disposed of as hazardous waste.[5] Follow all local, state, and federal regulations for the disposal of flammable liquid waste. Do not dispose of this chemical down the drain.

References

-

4 Essential Steps For Keeping Flammable Liquids In The Laboratory. (2023, March 15). Storemasta Blog. [Link]

-

Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. (2025, January). Environmental Health & Safety, University of Nevada, Reno. [Link]

-

Flammable Liquids. (2024, June 12). Division of Research Safety, University of Illinois. [Link]

-

Use and Storage of Flammable and Combustible Liquids. Environmental Health & Safety. [Link]

-

Flammable and combustible liquids. (2020, February 3). WorkSafe.qld.gov.au. [Link]

-

GHS Hazard Class and Hazard Category. (2016, January 6). ChemSafetyPro.COM. [Link]

-

Flammable Liquid Handling Precautions. Office of Environmental Health and Safety. [Link]

-

This compound. PubChem. [Link]

-

1,3,5-Trioxane: Human health tier II assessment. (2016, February 5). Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

Sources

- 1. This compound | C8H16O3 | CID 547840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. worksafe.qld.gov.au [worksafe.qld.gov.au]

- 3. chemsafetypro.com [chemsafetypro.com]

- 4. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 5. - Division of Research Safety | Illinois [drs.illinois.edu]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]

- 8. blog.storemasta.com.au [blog.storemasta.com.au]

An In-Depth Technical Guide to the Physical Constants of 2,4-Diethyl-6-methyl-1,3,5-trioxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diethyl-6-methyl-1,3,5-trioxane is a substituted trioxane, a class of heterocyclic organic compounds characterized by a six-membered ring with three carbon atoms and three oxygen atoms.[1] While specific research on this particular substituted trioxane is limited in publicly available literature, an understanding of its physical constants is crucial for its synthesis, purification, and potential application in various fields, including medicinal chemistry and materials science. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, contextualized with data from related compounds and detailed experimental protocols for its synthesis and characterization.

The 1,3,5-trioxane ring system is the cyclic trimer of formaldehyde. Substituted trioxanes are formed from the acid-catalyzed cyclotrimerization of aldehydes.[2] For this compound, this involves the reaction of propionaldehyde and acetaldehyde. As with other acetals, trioxanes can exhibit stability under neutral or basic conditions but are susceptible to hydrolysis under acidic conditions.[3][4] This reactivity is a key consideration in its handling and potential applications.

Core Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 117888-04-7 | [5] |

| Molecular Formula | C₈H₁₆O₃ | [5] |

| Molecular Weight | 160.21 g/mol | [5] |

| Canonical SMILES | CCC1OC(OC(O1)CC)C | [5] |

| InChI Key | SWBSXEDRNYINCU-UHFFFAOYSA-N | [5] |

| GHS Classification | Flammable liquid and vapor (Warning) | [5] |

Spectral data, including ¹H NMR, IR, and mass spectrometry, are available for this compound, confirming its chemical structure.[5][6]

Comparative Analysis of Physical Constants in Substituted 1,3,5-Trioxanes

To estimate the physical properties of this compound, it is instructive to examine the experimentally determined constants of structurally similar trialkyl-1,3,5-trioxanes. The following table summarizes these values, providing a baseline for expected properties.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n_D) | Melting Point (°C) |

| 2,4,6-Trimethyl-1,3,5-trioxane | C₆H₁₂O₃ | 132.16 | 124 | 1.420 | 13 |

| 2,4,6-Triethyl-1,3,5-trioxane | C₉H₁₈O₃ | 174.24 | 104-106 / 21.32 mbar | 1.4265 | -20 |

| 2,4,6-Tripropyl-1,3,5-trioxane | C₁₂H₂₄O₃ | 216.32 | 104-106 / 21.32 mbar | 1.4265 | N/A |

| 2,4,6-Tributyl-1,3,5-trioxane | C₁₅H₃₀O₃ | 258.40 | 105-109 / 0.53 mbar | 1.4338 | N/A |

Data for trimethyl, tripropyl, and tributyl derivatives are sourced from patent literature describing their synthesis.[1][7][8] Data for the triethyl derivative is from chemical supplier and database entries.[9]

Based on this homologous series, it can be inferred that this compound is a liquid at room temperature with a boiling point likely in the range of 150-180 °C at atmospheric pressure. Its refractive index is expected to be in the range of 1.41 to 1.43.

Experimental Protocols

Synthesis of this compound

The synthesis of substituted 1,3,5-trioxanes is typically achieved through the acid-catalyzed cyclotrimerization of the corresponding aldehydes.[2] For this compound, this would involve the co-trimerization of propionaldehyde and acetaldehyde. The following is a generalized procedure based on established methods for similar compounds.[7]

Materials:

-

Propionaldehyde

-

Acetaldehyde

-

Anhydrous strong acid catalyst (e.g., sulfuric acid, or a solid acid catalyst like silica gel pre-treated with acid)

-

Anhydrous solvent (e.g., dichloromethane or diethyl ether)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Sodium bicarbonate solution (5%)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with the chosen anhydrous solvent and cooled to 0-5 °C in an ice bath.

-

Catalyst Addition: A catalytic amount of the strong acid is carefully added to the cooled solvent.

-

Aldehyde Addition: A stoichiometric mixture of propionaldehyde and acetaldehyde (a 2:1 molar ratio is a logical starting point) is added dropwise from the dropping funnel to the stirred, cooled reaction mixture. The temperature should be maintained below 10 °C during the addition to minimize side reactions, such as aldol condensation.

-

Reaction: After the addition is complete, the reaction mixture is stirred at a low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: The reaction is quenched by the slow addition of a cold 5% sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., diethyl ether). The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield the pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reaction is sensitive to water, which can lead to the formation of hydrates and other byproducts, reducing the yield of the desired trioxane.

-

Low Temperature: Aldehyde trimerization is an exothermic process. Low temperatures are crucial to control the reaction rate and prevent side reactions like aldol condensation and the formation of higher oligomers.

-

Acid Catalyst: The mechanism involves the protonation of the aldehyde carbonyl group, which activates it for nucleophilic attack by another aldehyde molecule, leading to the formation of the cyclic trimer.

Determination of Boiling Point

The boiling point is a fundamental physical constant that is indicative of a substance's volatility and purity.

Apparatus:

-

A small distillation apparatus (e.g., Hickman still or a short-path distillation setup)

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips

Procedure:

-

A small sample of the purified this compound is placed in the distillation flask along with a few boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The flask is gently heated.

-

The temperature at which the liquid boils and a stable ring of condensate forms on the thermometer is recorded as the boiling point. For distillation under reduced pressure, the pressure must also be recorded.

Visualization of Synthesis

Caption: Workflow for the synthesis of this compound.

Conclusion

While specific, experimentally verified physical constants for this compound are not widely published, a strong foundational understanding can be built through the analysis of its chemical structure, comparison with related compounds, and the application of established synthetic and analytical methodologies. This guide provides researchers with the necessary context and procedural knowledge to synthesize, purify, and characterize this compound, enabling further investigation into its properties and potential applications. The provided protocols are designed to be self-validating, with checkpoints for monitoring reaction progress and purity, ensuring the integrity of the final product.

References